3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(3-methylphenyl)urea
Description
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-14-3-2-4-17(11-14)23-19(24)22-13-15-5-10-21-18(12-15)16-6-8-20-9-7-16/h2-12H,13H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBDSINAABCMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[2,4’-Bipyridine]-4-yl}methyl)-1-(3-methylphenyl)urea typically involves the reaction of 2,4’-bipyridine with an isocyanate derivative. One common method is to react 2,4’-bipyridine-4-methylamine with 3-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-({[2,4’-Bipyridine]-4-yl}methyl)-1-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bipyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be used.
Major Products Formed
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of amines or reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Recent studies have highlighted the potential of urea derivatives in drug development. Specifically, compounds similar to 3-({[2,4'-bipyridine]-4-yl}methyl)-1-(3-methylphenyl)urea have shown promising results against various biological targets.
- Antimalarial Activity : Urea derivatives have been investigated for their antimalarial properties. For instance, phenylurea substituted 2,4-diamino-pyrimidines have demonstrated significant activity against Plasmodium falciparum with a selectivity index indicating lower toxicity to mammalian cells . The incorporation of bipyridine may enhance the binding affinity to biological targets.
- Cancer Research : Similar compounds have been evaluated for their anticancer effects. The structural modifications involving bipyridine facilitate interactions with specific receptors or enzymes involved in cancer progression .
Coordination Chemistry
The bipyridine moiety in the compound allows it to act as a ligand for transition metals. This property is crucial for:
- Catalysis : Metal complexes formed with bipyridine ligands are widely used in catalytic processes such as cross-coupling reactions and asymmetric synthesis . The ability to fine-tune electronic properties through substitution makes these complexes highly versatile.
- Sensors : The coordination ability of bipyridine derivatives has led to their use in developing sensors for detecting metal ions or small molecules, leveraging changes in fluorescence or electrochemical properties upon binding .
Material Science
The incorporation of this compound into polymer matrices has been explored for:
- Photonic Applications : Due to its ability to form stable complexes with metal ions, this compound can be integrated into polymer films to create materials with tailored optical properties suitable for photonic devices .
Data Tables
Case Study 1: Antimalarial Activity
A study evaluating various urea derivatives found that modifications at the urea position significantly affected the antimalarial activity against Plasmodium falciparum. The structural insights suggest that the bipyridine component enhances interaction with the target enzyme involved in the parasite's lifecycle .
Case Study 2: Coordination Chemistry
Research on bipyridine-based ligands demonstrated their efficacy in catalyzing cross-coupling reactions. The introduction of substituents like those found in this compound allowed for better control over product selectivity and yield .
Mechanism of Action
The mechanism of action of 3-({[2,4’-Bipyridine]-4-yl}methyl)-1-(3-methylphenyl)urea involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the urea linkage can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Biphenyl and Benzimidazole Derivatives
Structural and Functional Differences
The Candesartan Cilexetil Related Compound D RS () shares a biphenyl system but differs in functional groups. Key distinctions include:
- Core Structure : Bipyridine vs. biphenyl. Bipyridine’s nitrogen atoms enable metal coordination, unlike the purely aromatic biphenyl .
- Functional Groups: The target’s urea group contrasts with the ester and tetrazole groups in Candesartan’s derivative.
Comparison with Triazole-Based Agrochemicals
Structural Contrasts
Triazole derivatives like 1-(2-(2,4-dichlorophenyl)pentyl)-1H-1,2,4-triazole () are structurally distinct:
- Core Heterocycle : Triazole (5-membered ring with three nitrogens) vs. urea (linear NHCONH). Triazoles inhibit fungal ergosterol synthesis, while ureas may disrupt protein-protein interactions via hydrogen bonding.
Efficacy and Mechanism
- Agrochemical Use: Triazoles (e.g., penconazole) are fungicides targeting cytochrome P450 enzymes, whereas urea derivatives (e.g., sulfonylureas) inhibit acetolactate synthase in plants. The target’s bipyridine-urea hybrid could offer novel modes of action.
- Lipophilicity : Chlorine substituents in triazoles increase lipophilicity, enhancing membrane permeability compared to the target’s methyl group.
Data Table: Structural and Functional Comparison
*Molecular weights are estimated based on structural formulas.
Biological Activity
3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(3-methylphenyl)urea, with the CAS number 2309553-69-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H18N4O
- Molecular Weight : 318.4 g/mol
- Structure : The compound features a bipyridine moiety linked to a urea group and a substituted phenyl ring.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Many urea derivatives have shown potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds with bipyridine structures often demonstrate antibacterial and antifungal activities.
- Neuropharmacological Effects : Some derivatives are being studied for their activity on nicotinic acetylcholine receptors (nAChRs), which are implicated in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Substitution on bipyridine | Enhanced binding affinity to nAChRs |
| Variation in phenyl substituents | Altered cytotoxicity profiles |
| Urea linkage modifications | Changes in solubility and bioavailability |
Anticancer Activity
A study investigating similar urea derivatives highlighted that certain modifications could lead to significant cytotoxic effects against various cancer cell lines. For instance, compounds with halogen substitutions on the phenyl ring exhibited improved potency against breast cancer cells (IC50 values in the low micromolar range) .
Antimicrobial Activity
Research has shown that bipyridine-based compounds possess broad-spectrum antimicrobial activity. In one study, derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.06 to 0.25 µg/mL against Staphylococcus aureus and Escherichia coli .
Neuropharmacological Studies
Compounds structurally related to this compound have been evaluated for their effects on nAChRs. In vitro assays revealed that certain derivatives could modulate receptor activity significantly, indicating potential therapeutic applications in treating cognitive disorders .
Q & A
Q. What are the key synthetic pathways for 3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(3-methylphenyl)urea, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Reacting bipyridine derivatives with isocyanates or carbamates to form the urea linkage. For example, intermediates like 4-nitrophenol can be functionalized with pyridine derivatives, followed by catalytic hydrogenation (e.g., Pd-C) to reduce nitro groups .
- Solvent and temperature control : Polar aprotic solvents (e.g., CH₂Cl₂) at room temperature or mild heating (40–60°C) are often used to optimize reaction kinetics and minimize side products .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization improves purity. Yield is influenced by stoichiometric ratios of reactants and reaction time .
Q. How can the structural integrity of this compound be verified post-synthesis?
- Spectroscopic techniques :
- ¹H NMR : Confirm proton environments (e.g., urea NH peaks at δ 8.8–9.0 ppm, bipyridine aromatic protons) .
- IR spectroscopy : Identify urea carbonyl stretches (~1640–1680 cm⁻¹) and bipyridine C=N vibrations .
- ESI-MS : Validate molecular weight (e.g., [M+H]⁺ peaks) .
- Elemental analysis : Verify C, H, N composition within ±0.4% of theoretical values .
Q. What are the solubility characteristics and stability of this compound under varying pH conditions?
- Solubility : Moderately soluble in polar organic solvents (e.g., DMSO, DMF) due to hydrophobic aryl groups. Limited aqueous solubility necessitates formulation with co-solvents (e.g., PEG) .
- Stability : Hydrolysis-prone under acidic (pH < 3) or basic (pH > 10) conditions, generating amines and CO₂. Stability studies in buffered solutions (pH 5–8) are recommended for long-term storage .
Advanced Research Questions
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?
- Structural analogs : Synthesize derivatives with modified substituents (e.g., electron-withdrawing groups on the phenyl ring, alternative bipyridine configurations) .
- Biological assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) to correlate substituent effects with activity. For example, dimethylamino groups on heterocycles may enhance target affinity .
- Computational modeling : Use molecular docking to predict interactions with biological targets (e.g., kinases, GPCRs) and guide SAR .
Q. What methodologies are recommended for resolving contradictory data in pharmacological studies?
- Orthogonal assays : Validate findings using multiple techniques (e.g., SPR for binding affinity, cellular assays for functional activity) .
- Dose-response curves : Assess reproducibility across concentrations to rule out assay-specific artifacts .
- Statistical rigor : Apply ANOVA or mixed-effects models to account for variability in biological replicates .
Q. How can theoretical frameworks (e.g., coordination chemistry) be integrated into mechanistic studies of this compound?
- Metal-binding studies : Leverage the bipyridine moiety’s chelating ability to investigate metal complex formation (e.g., with Zn²⁺ or Cu²⁺) via UV-Vis titration or X-ray crystallography .
- Theoretical modeling : Use DFT calculations to predict electronic properties of metal complexes and their relevance to biological activity .
Q. What advanced analytical techniques are critical for assessing stability and degradation products?
- HPLC-MS : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) and identify byproducts .
- X-ray crystallography : Resolve degradation-induced structural changes in the solid state .
- TGA/DSC : Evaluate thermal stability and phase transitions .
Q. How can coordination chemistry principles be applied to study its metal-binding properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
